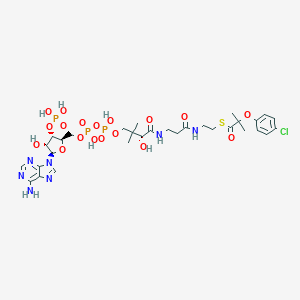

Clofibroyl-CoA

描述

属性

CAS 编号 |

104732-21-0 |

|---|---|

分子式 |

C31H45ClN7O18P3S |

分子量 |

964.2 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate |

InChI |

InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1 |

InChI 键 |

YCMNRTMIKDPOSZ-VXAHOBLNSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

同义词 |

clofibric acid-CoA clofibric acid-coenzyme A clofibroyl-CoA clofibroyl-coenzyme A coenzyme A, clofibric acid- coenzyme A, clofibroyl- |

产品来源 |

United States |

Foundational & Exploratory

Clofibroyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibroyl-CoA is the activated thioester form of clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs. As an acyl-CoA derivative, it is a key intermediate in the molecular mechanism of action of these therapeutic agents. This technical guide provides an in-depth overview of the structure, synthesis, and biological activities of this compound. It details its role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and its potential inhibitory effects on Carnitine Palmitoyltransferase (CPT). This document also outlines detailed experimental protocols for the synthesis and functional characterization of this compound, and presents available quantitative data for related compounds to contextualize its potential biochemical parameters.

Structure of this compound

This compound is a hybrid molecule formed from the conjugation of clofibric acid and Coenzyme A (CoA) via a high-energy thioester bond.

-

Clofibric Acid Moiety : The acyl group is derived from 2-(4-chlorophenoxy)-2-methylpropanoic acid, also known as clofibric acid.[1] This component is the pharmacologically active metabolite of drugs such as clofibrate.

-

Coenzyme A Moiety : This consists of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) unit. The thioester linkage is formed between the carboxyl group of clofibric acid and the sulfhydryl group of the β-mercaptoethylamine portion of CoA.

The resulting structure positions the hydrophobic clofibroyl group at the end of the flexible and highly charged Coenzyme A molecule, facilitating its interaction with specific protein binding pockets.

Synthesis of this compound

This compound is not commercially available as a standard reagent and is typically synthesized in the laboratory for research purposes. The synthesis involves the activation of the carboxylic acid group of clofibric acid and its subsequent reaction with the free thiol of Coenzyme A. A generalizable protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters.

Materials:

-

Clofibric acid

-

Coenzyme A, trilithium salt

-

N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., N-hydroxysuccinimide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

-

Reverse-phase HPLC system for purification

-

Lyophilizer

Procedure:

-

Activation of Clofibric Acid:

-

Dissolve clofibric acid in a minimal amount of anhydrous THF.

-

Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Carbonyldiimidazole (CDI).

-

Stir the reaction at room temperature for 1-2 hours to form the clofibroyl-imidazolide intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Thioester Formation:

-

In a separate vessel, dissolve Coenzyme A, trilithium salt in cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

-

Slowly add the activated clofibroyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH) if necessary.

-

Allow the reaction to proceed on ice for 2-4 hours or until completion.

-

-

Purification:

-

Purify the resulting this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) to elute the product.

-

Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).

-

Collect the fractions containing the purified this compound.

-

-

Lyophilization and Quantification:

-

Pool the pure fractions and lyophilize to obtain this compound as a white powder.

-

Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient for Coenzyme A (ε = 16,400 M⁻¹cm⁻¹).

-

The workflow for the synthesis and purification of this compound is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound is believed to be through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα). A secondary mechanism may involve the inhibition of Carnitine Palmitoyltransferase (CPT).

Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)

PPARs are ligand-activated transcription factors that regulate gene expression in lipid metabolism and inflammation.[2] Acyl-CoA thioesters, including those of very-long-chain and branched-chain fatty acids, have been shown to be high-affinity ligands for PPARα.[3][4] It is hypothesized that this compound acts as a direct ligand for PPARα.

Upon binding of this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[2] This activated complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake and β-oxidation, thereby increasing lipid catabolism.

The signaling pathway for PPARα activation by this compound is illustrated below:

References

- 1. en-academic.com [en-academic.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Clofibroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of clofibroyl-CoA, a critical molecular probe in studying the mechanisms of action of fibrate drugs. The following sections detail both chemical and enzymatic synthesis routes, purification protocols, and expected quantitative outcomes, presented in a format tailored for laboratory application.

Introduction to this compound

This compound is the coenzyme A (CoA) thioester of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. The conversion of clofibric acid to its CoA derivative is a key step in its mechanism of action, which involves the modulation of lipid metabolism through interaction with various enzymes and nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs). The availability of pure this compound is essential for in vitro studies aimed at elucidating these molecular interactions and for the screening of new therapeutic agents.

Synthesis of this compound

Two primary approaches for the synthesis of this compound are presented: a chemical method involving the activation of clofibric acid and an enzymatic method leveraging cellular machinery.

Chemical Synthesis via N-Hydroxysuccinimide Ester Activation

This method involves a two-step process: the activation of clofibric acid to its N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated ester with coenzyme A. This approach is widely applicable for the synthesis of various acyl-CoAs.

Step 1: Synthesis of Clofibric Acid N-Hydroxysuccinimide Ester

-

Reaction Setup: In a round-bottom flask, dissolve clofibric acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution at 0°C with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude clofibroyl-NHS ester.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified clofibroyl-NHS ester (1 equivalent) in a suitable organic solvent such as a mixture of isopropanol (B130326) and a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Coenzyme A Addition: Add a solution of coenzyme A lithium salt (1.2 equivalents) in the same buffered solution to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by observing the disappearance of the starting materials using reverse-phase TLC or HPLC.

-

Quenching: Upon completion, the reaction can be quenched by the addition of a mild acid.

Enzymatic Synthesis

This method utilizes long-chain acyl-CoA synthetase, typically from rat liver microsomes, to catalyze the formation of this compound from clofibric acid and coenzyme A in the presence of ATP.

-

Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the microsomal protein fraction, clofibric acid, coenzyme A, ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as perchloric acid, followed by neutralization.

Purification of this compound

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound from the reaction mixture.

-

Sample Preparation: Following the synthesis reaction, clarify the mixture by centrifugation or filtration to remove any particulate matter.

-

HPLC System:

-

Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is typically used.

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV detector set at 254 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the product. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% B

-

30-35 min: 60% to 5% B

-

35-40 min: 5% B

-

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Post-Purification: The collected fractions can be pooled, and the organic solvent removed under reduced pressure. The resulting aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for similar acyl-CoA syntheses and may vary depending on the specific experimental conditions.

Table 1: Summary of Synthesis Methods and Expected Yields

| Synthesis Method | Key Reagents | Typical Reaction Time | Expected Yield (%) |

| Chemical (NHS Ester) | Clofibric acid, NHS, DCC/DIC, Coenzyme A | 14-28 hours | 60-80 |

| Enzymatic | Clofibric acid, Coenzyme A, ATP, Rat Liver Microsomes | 0.5-1 hour | 40-60 |

Table 2: Purification Parameters and Expected Purity

| Purification Method | Column Type | Mobile Phase | Detection | Expected Purity (%) |

| RP-HPLC | C18 Reverse-Phase | Acetonitrile/Phosphate Buffer Gradient | UV at 254 nm | >95 |

Conclusion

This guide provides detailed methodologies for the synthesis and purification of this compound, intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. The chemical synthesis via an N-hydroxysuccinimide ester offers a robust and high-yielding approach, while the enzymatic method provides a more biomimetic route. The purification by RP-HPLC is a reliable method to obtain high-purity this compound suitable for sensitive in vitro assays. The successful application of these protocols will facilitate further investigation into the molecular mechanisms of fibrate drugs and related compounds.

Mechanism of action of Clofibroyl-CoA in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clofibroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the activated coenzyme A (CoA) thioester of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate (B1669205). Emerging evidence suggests that the conversion to its CoA derivative is a critical step in mediating its pharmacological effects. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its interaction with key molecular targets, the subsequent impact on cellular signaling pathways, and detailed experimental protocols for investigating these effects. While specific quantitative data for the binding affinity and enzyme inhibition of this compound are not extensively reported in publicly available literature, this guide provides data for analogous compounds and outlines the methodologies to determine these parameters.

Core Mechanisms of Action

The in vitro effects of this compound are primarily attributed to two key mechanisms: activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and inhibition of Acetyl-CoA Carboxylase (ACC).

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound is a putative high-affinity ligand for PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1] PPARα plays a pivotal role in the regulation of lipid metabolism. Upon binding, this compound is thought to induce a conformational change in PPARα, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[1]

The downstream effects of PPARα activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Acyl-CoA Oxidase (ACOX) and Carnitine Palmitoyltransferase 1 (CPT1).[1]

-

Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (B570770) and decreased expression of apolipoprotein C-III.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.

While direct binding data for this compound to PPARα is scarce, studies on other fatty acyl-CoAs and CoA thioesters of peroxisome proliferators suggest they are high-affinity ligands.[2]

Acetyl-CoA Carboxylase (ACC) Inhibition

This compound is proposed to be an inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[3] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial substrate for fatty acid synthesis and also acts as an allosteric inhibitor of CPT1, thereby regulating fatty acid entry into the mitochondria for oxidation.[3][4]

By inhibiting ACC, this compound is expected to:

-

Decrease Fatty Acid Synthesis: By reducing the availability of malonyl-CoA.

-

Increase Fatty Acid Oxidation: By relieving the malonyl-CoA-mediated inhibition of CPT1.

Quantitative Data

Specific quantitative data for the interaction of this compound with its primary targets is limited in the available literature. However, data for analogous compounds provide an indication of the expected potency.

| Compound | Target | Parameter | Value | Reference |

| Nafenopin-CoA | Acetyl-CoA Carboxylase | Ki | 1.45 x 10⁻⁵ M | [5] |

| Palmitoyl-CoA | Acetyl-CoA Carboxylase | Ki | 2.22 x 10⁻⁶ M | [5] |

| Various Fatty Acyl-CoAs | PPARα | Kd | 1-14 nM | [2] |

| ND-646 | Acetyl-CoA Carboxylase 1 | IC50 | 3.5 nM | [6] |

| GS-0976 (firsocostat) | Acetyl-CoA Carboxylase 1 | IC50 | 2.1 nM | [7] |

| GS-0976 (firsocostat) | Acetyl-CoA Carboxylase 2 | IC50 | 6.1 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.

Synthesis of this compound

Objective: To synthesize this compound for use in in vitro assays.

Method: Chemical synthesis via the mixed anhydride (B1165640) method is a common approach for generating acyl-CoA thioesters.[8]

Protocol:

-

Activation of Clofibric Acid:

-

Dissolve clofibric acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

-

Add a carbodiimide (B86325) coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide) and N-hydroxysuccinimide to form the activated ester.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

-

Thioesterification with Coenzyme A:

-

Prepare a solution of Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0).

-

Slowly add the activated clofibric acid solution to the Coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture at approximately 8.0 by adding a dilute base as needed.

-

Allow the reaction to proceed at room temperature for several hours or overnight.

-

-

Purification:

-

Purify the resulting this compound by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) for elution.

-

Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

-

Collect the fractions containing this compound and lyophilize to obtain the final product.

-

Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

-

PPARα Activation Assay (In Vitro Transcription/Reporter Gene Assay)

Objective: To quantify the ability of this compound to activate PPARα-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Co-transfect the cells with three plasmids:

-

An expression vector for human PPARα.

-

An expression vector for human RXRα.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

-

-

Include a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound (and a positive control, e.g., WY-14643). Use a suitable vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Measure the β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.

-

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on ACC activity.

Method: A common method is to measure the incorporation of radiolabeled bicarbonate into malonyl-CoA. Alternatively, a coupled spectrophotometric assay can be used.

Radioisotopic Assay Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, acetyl-CoA, and purified ACC enzyme.

-

Add varying concentrations of this compound or a known inhibitor (e.g., ND-646) to the reaction mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding [¹⁴C]sodium bicarbonate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Dry the samples to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Resuspend the residue in water and measure the radioactivity of the acid-stable product ([¹⁴C]malonyl-CoA) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACC inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Carnitine Acetyltransferase (CAT) Activity Assay

Objective: To assess the effect of this compound on the activity of carnitine acetyltransferase.

Method: A radioisotopic assay measuring the formation of [³H]acetylcarnitine from [³H]acetyl-CoA.

Protocol:

-

Mitochondrial Isolation (if applicable):

-

Isolate intact mitochondria from a relevant tissue source (e.g., rat liver) by differential centrifugation.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing buffer (e.g., Tris-HCl, pH 7.4), L-carnitine, and the mitochondrial preparation or purified CAT enzyme.

-

Add this compound at various concentrations.

-

-

Initiation of Reaction:

-

Start the reaction by adding [³H]acetyl-CoA.

-

Incubate at 37°C for a specific time.

-

-

Separation and Detection:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separate the unreacted [³H]acetyl-CoA from the product [³H]acetylcarnitine using an anion-exchange resin.[3] [³H]acetylcarnitine will be in the eluate.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of [³H]acetylcarnitine formation and determine the effect of different concentrations of this compound on this rate.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 5. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Localization of Clofibroyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the cellular journey of clofibric acid to its active form, Clofibroyl-CoA, focusing on its cellular entry, metabolic activation, and subcellular localization. Direct cellular uptake of this compound is not the primary route of entry; instead, its precursor, clofibric acid, is taken up by cells and subsequently converted to the active CoA thioester.

Introduction: From Clofibrate (B1669205) to the Active Metabolite

Clofibrate, a lipid-lowering agent of the fibrate class, is rapidly hydrolyzed in the body to its active form, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid)[1]. The biological activity of clofibric acid is primarily mediated through its conversion to this compound. This active metabolite serves as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation[2][3][4][5]. Understanding the cellular uptake of clofibric acid and the subsequent localization of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

Cellular Uptake of Clofibric Acid

The entry of clofibric acid into the cell is the initial step in its pharmacological action. While specific transporters for clofibric acid have not been definitively identified, it is hypothesized to enter cells via passive diffusion due to its lipophilic nature, and potentially through carrier-mediated transport systems that handle other organic anions and fatty acids.

Intracellular Activation: Formation of this compound

Once inside the cell, clofibric acid is esterified with coenzyme A to form this compound. This activation is catalyzed by acyl-CoA synthetases (ACS), enzymes that are crucial for the metabolism of fatty acids[6].

Subcellular Localization of Acyl-CoA Synthetases: Acyl-CoA synthetases are found in various subcellular compartments, including:

-

Peroxisomes: A significant portion of ACS activity is localized to peroxisomes[6]. Some ACS enzymes have their catalytic sites facing the peroxisomal lumen, while others face the cytosol[7].

-

Mitochondria: Mitochondria also contain ACS activity, essential for the activation of fatty acids prior to β-oxidation[6][8][9].

-

Endoplasmic Reticulum (Microsomal Fraction): The endoplasmic reticulum is another major site of ACS activity[6].

The multi-organelle localization of these enzymes suggests that this compound can be synthesized in multiple subcellular locations, influencing its subsequent trafficking and targets.

Subcellular Localization and Action of this compound

Following its synthesis, this compound is found in several subcellular compartments where it can exert its effects.

-

Cytosol: A significant portion of this compound hydrolase activity, an enzyme that deactivates this compound, is found in the cytosol, implying a cytosolic pool of the active metabolite[10].

-

Mitochondria and Peroxisomes (Light-Mitochondrial Fraction): this compound hydrolase activity is also present in these organelles, suggesting that this compound is also localized within them[10].

-

Nucleus: The primary target of this compound is the nuclear receptor PPARα. While direct measurement of nuclear this compound is challenging, its activation of PPARα necessitates its presence in the nucleus. It likely translocates to the nucleus to bind to and activate PPARα, leading to the regulation of target gene expression involved in lipid metabolism. Recent advancements in subcellular metabolomics have highlighted the distinct acyl-CoA profiles of the nucleus compared to the cytosol[11].

The overall pathway from cellular uptake to nuclear action is a critical aspect of the pharmacological effect of clofibrate.

Quantitative Data Summary

Quantitative data on the specific uptake kinetics of clofibric acid and the enzymatic conversion to this compound are not extensively available in the literature. The tables below provide a template for such data, with illustrative values.

Table 1: Illustrative Cellular Uptake Kinetics of Clofibric Acid

| Cell Type | Uptake Mechanism | Km (µM) | Vmax (nmol/10⁶ cells/min) | Reference |

| Rat Hepatocytes | Non-competitive inhibition of taurocholate uptake | Not directly measured for clofibric acid | No significant change in the presence of 200 µM clofibric acid | [12] |

| Human Ovarian Cancer Cells (OVCAR-3) | Dose-dependent inhibition of proliferation | Not Applicable | Not Applicable | [5] |

Table 2: Subcellular Distribution of Acyl-CoA Synthetase Activity (Palmitoyl-CoA as substrate)

| Subcellular Fraction | Percentage of Total Activity in Human Liver | Reference |

| Peroxisomes | 16% | [6] |

| Mitochondria | 21% | [6] |

| Microsomal Fraction (ER) | 60% | [6] |

Experimental Protocols

Protocol for Cellular Uptake Assay

This protocol is adapted from general methods for studying drug uptake in adherent cell cultures[13][14].

-

Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in 24-well plates and grow to confluence.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pre-incubate the cells in the transport buffer for 30 minutes at 37°C.

-

Uptake Initiation: Add the transport buffer containing various concentrations of radiolabeled or unlabeled clofibric acid to initiate the uptake.

-

Time Points: Incubate for desired time points (e.g., 1, 5, 15, 30 minutes).

-

Uptake Termination: Terminate the uptake by aspirating the drug-containing buffer and washing the cells three times with ice-cold buffer to remove extracellular drug.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Quantification:

-

For radiolabeled compounds, determine the amount of radioactivity in the lysate using liquid scintillation counting.

-

For unlabeled compounds, quantify the intracellular concentration using LC-MS/MS.

-

-

Data Normalization: Normalize the intracellular drug concentration to the total protein content of the well, determined by a protein assay (e.g., Bradford assay).

Protocol for Subcellular Fractionation

This protocol is based on differential centrifugation methods to isolate major organelles[15][16][17][18].

-

Cell Homogenization: Harvest cells and wash them with PBS. Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.

-

Mitochondrial and Peroxisomal Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-20,000 x g) for 20-30 minutes at 4°C. The resulting pellet is the crude mitochondrial/peroxisomal fraction[15].

-

Microsomal Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum).

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

-

Purity Assessment: Assess the purity of each fraction by performing Western blotting for organelle-specific marker proteins.

Protocol for Peroxisomal Acyl-CoA Synthetase Activity Assay

This protocol is a conceptual adaptation of assays for related enzymes[19][20].

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), ATP, MgCl₂, Coenzyme A, and the substrate (clofibric acid).

-

Enzyme Source: Add the subcellular fraction of interest (e.g., isolated peroxisomes) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Reaction Termination: Stop the reaction (e.g., by adding acid).

-

Quantification of this compound: The formation of this compound can be measured directly by HPLC or LC-MS/MS. Alternatively, a coupled-enzyme assay can be used to measure the consumption of a reactant or the formation of a downstream product.

Visualizations

Signaling and Metabolic Pathway

Caption: Metabolic activation and signaling pathway of clofibric acid.

Experimental Workflow Diagram

Caption: Workflow for studying cellular uptake and localization.

References

- 1. Clofibric acid - Wikipedia [en.wikipedia.org]

- 2. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clofibrate PPARα activation reduces oxidative stress and improves ultrastructure and ventricular hemodynamics in no-flow myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Studying the topology of peroxisomal acyl-CoA synthetases using self-assembling split sfGFP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The subcellular localization of acetyl-CoA carboxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The subcellular localization of acetyl-CoA carboxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of gemfibrozil and clofibric acid on the uptake of taurocholate by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Subcellular Fractionation [labome.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]

- 18. Subcellular fractionation protocol [abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Clofibroyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of Clofibroyl-CoA, the activated thioester of the hypolipidemic drug clofibric acid. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic and signaling pathways involving this critical intermediate.

Introduction

Clofibrate (B1669205) and other fibrate drugs are primarily known for their lipid-lowering effects, which are mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). The conversion of the active metabolite, clofibric acid, to its coenzyme A (CoA) thioester, this compound, is a crucial step in its mechanism of action. The intracellular stability and metabolic fate of this compound are critical determinants of its pharmacological activity and potential for drug-drug interactions. This guide explores the key pathways governing its turnover and the experimental approaches used to study these processes.

In Vivo Stability of this compound

Direct quantitative data on the in vivo half-life of this compound is not extensively documented in publicly available literature. However, its stability is primarily governed by the rate of its metabolic clearance through two main pathways: enzymatic hydrolysis and conjugation with glutathione (B108866). The high activity of specific hydrolases suggests a relatively short intracellular half-life.

Metabolism of this compound

This compound is subject to metabolic transformation through two primary routes:

-

Hydrolysis: The principal metabolic pathway for the clearance of this compound is the enzymatic hydrolysis back to clofibric acid and free Coenzyme A. This reaction is catalyzed by a specific this compound hydrolase.

-

Glutathione Conjugation: this compound can also undergo a non-enzymatic or glutathione S-transferase (GST)-catalyzed reaction with glutathione (GSH) to form S-(p-chlorophenoxyisobutyryl)glutathione.

Quantitative Metabolic Data

The following table summarizes the available quantitative data on the metabolism of this compound.

| Parameter | Value | Organism/System | Reference |

| This compound Hydrolase Activity | |||

| Cytosolic Hydrolase Induction (by Clofibrate) | 3.5-fold increase | Rat Liver | [1] |

| Glutathione Conjugation | |||

| Rate of CA-SG Formation (in vitro) | 50 µM/h (with 1 mM this compound and 5 mM GSH) | Chemical | [2] |

| CA-SG Concentration after 24h (in vitro) | 0.7 mM (from 1 mM this compound) | Chemical | [2] |

CA-SG: S-(p-chlorophenoxyisobutyryl)glutathione

Metabolic Pathways

The metabolic fate of this compound is depicted in the following diagram.

Signaling Pathway of Clofibrate Action

The pharmacological effects of clofibrate are mediated by PPARα, for which this compound is a putative active ligand. The activation of PPARα initiates a signaling cascade that alters the expression of genes involved in lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound

This protocol is adapted from methods for synthesizing other acyl-CoAs, such as lactoyl-CoA.[3]

Objective: To chemically synthesize this compound from clofibric acid and Coenzyme A.

Materials:

-

Clofibric acid

-

N-hydroxysuccinimide (NHS)

-

Coenzyme A (free acid)

-

Sodium bicarbonate buffer (0.5 M, pH 8.0)

-

Methanol

-

Ethyl acetate

-

C18 reverse-phase silica (B1680970) chromatography column

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of Clofibric Acid:

-

Dissolve clofibric acid and N-hydroxysuccinimide in a 1:1 molar ratio in ethyl acetate.

-

Add dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the clofibroyl-NHS ester.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent under reduced pressure to obtain the crude clofibroyl-NHS ester.

-

-

Thioesterification with Coenzyme A:

-

Dissolve the clofibroyl-NHS ester in a minimal amount of methanol.

-

In a separate vial, dissolve Coenzyme A (free acid) in the sodium bicarbonate buffer.

-

Slowly add the methanolic solution of clofibroyl-NHS ester to the Coenzyme A solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 3 hours.

-

-

Purification:

-

Neutralize the reaction mixture with trifluoroacetic acid.

-

Purify the crude this compound by C18 reverse-phase silica chromatography using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and verify the presence of this compound by LC-MS.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Assay of this compound Hydrolase Activity

This protocol is based on the principles of fluorometric hydrolase assays.[4][5]

Objective: To measure the rate of this compound hydrolysis in biological samples.

Materials:

-

Biological sample (e.g., cytosolic fraction of liver homogenate)

-

This compound (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM))

-

Microplate reader with fluorescence detection (Excitation: ~340-360 nm, Emission: ~450-465 nm)

Procedure:

-

Sample Preparation:

-

Prepare the cytosolic fraction from tissue homogenates by differential centrifugation.

-

Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer and the biological sample.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to each well.

-

The final reaction volume should be standardized (e.g., 200 µL).

-

Include control wells with no enzyme (buffer only) and no substrate.

-

-

Detection of Coenzyme A Production:

-

At specific time points, add the thiol-reactive fluorescent probe (CPM) to the wells. The probe will react with the free thiol group of the Coenzyme A released upon hydrolysis, generating a fluorescent signal.

-

Alternatively, for a continuous assay, the probe can be included in the initial reaction mixture.

-

-

Measurement and Calculation:

-

Measure the fluorescence intensity in a microplate reader at the appropriate wavelengths.

-

Calculate the rate of Coenzyme A production from a standard curve generated with known concentrations of Coenzyme A.

-

Express the this compound hydrolase activity as nmol of Coenzyme A produced per minute per mg of protein.

-

Workflow for LC-MS/MS Analysis of this compound

This workflow is based on established methods for the analysis of acyl-CoAs.[6][7]

Objective: To extract and quantify this compound from biological samples using liquid chromatography-tandem mass spectrometry.

Conclusion

The in vivo stability of this compound is dictated by a dynamic interplay between its formation from clofibric acid and its metabolic clearance through hydrolysis and glutathione conjugation. While direct in vivo half-life data remains elusive, the characterization of its metabolic pathways and the enzymes involved provides crucial insights for drug development professionals. The methodologies outlined in this guide offer a framework for the further investigation of this compound and other xenobiotic-CoA thioesters, which will ultimately enhance our understanding of their pharmacological and toxicological profiles.

References

- 1. Induction of cytosolic this compound hydrolase activity in liver of rats treated with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Studies on the reactivity of clofibryl-S-acyl-CoA thioester with glutathione in vitro. | Semantic Scholar [semanticscholar.org]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 6. mdpi.com [mdpi.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Clofibroyl-CoA and its Interaction with Lipid-Metabolizing Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibroyl-CoA, the active metabolite of the lipid-lowering drug clofibrate (B1669205), exerts its primary effects by modulating the activity of key enzymes involved in lipid metabolism. This is largely mediated through its role as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of genes involved in fatty acid oxidation and transport. This technical guide provides an in-depth exploration of the molecular interactions between this compound and critical lipid-metabolizing enzymes, including carnitine acyltransferases, acyl-CoA synthetases, and acyl-CoA oxidases. It summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action of this important pharmacological agent.

Introduction

This compound is the biologically active form of the fibrate drug clofibrate, which has been used in the management of hyperlipidemia. The conversion of clofibrate to this compound occurs in the body, allowing it to interact with its molecular targets. The primary mechanism of action of this compound involves the activation of PPARα. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of this signaling cascade include an increase in the expression and activity of enzymes involved in fatty acid uptake, activation, and catabolism, ultimately leading to a reduction in plasma triglyceride levels.

Interaction with PPARα

The binding of this compound to PPARα is the initiating step in its pharmacological action. While specific binding affinity data for this compound is not extensively reported, it is established that CoA thioesters of peroxisome proliferator drugs, such as this compound, exhibit a significantly higher affinity for PPARα compared to their corresponding free acids.[1] This enhanced binding is a key determinant of their potency as PPARα agonists.

Quantitative Data: PPARα Binding

| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |

| Unsaturated long-chain fatty acyl-CoAs | PPARα | 1-14 nM | Fluorescence Displacement Assay | [1] |

| Saturated long-chain fatty acyl-CoAs | PPARα | 1-13 nM | Fluorescence Displacement Assay | [1] |

| CoA thioesters of peroxisome proliferator drugs | PPARα | 5-6 fold higher than free acids | Not Specified | [1] |

Note: Specific Kd value for this compound is not available in the searched literature. The table provides context on the binding affinities of similar molecules.

Interaction with Lipid-Metabolizing Enzymes

The activation of PPARα by this compound leads to the transcriptional upregulation of a suite of genes encoding for enzymes that play crucial roles in various stages of lipid metabolism.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA esters, a critical step for their subsequent metabolism. Treatment with clofibric acid, the precursor to this compound, has been shown to increase the activity of acyl-CoA synthetase in rat liver microsomes by approximately 3-fold.

Carnitine Acyltransferases

Carnitine acyltransferases, such as carnitine palmitoyltransferase I (CPT1), are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Clofibrate treatment has been observed to paradoxically decrease the activity of carnitine palmitoyltransferase in rat gastrocnemius muscle while increasing its activity in the liver.[2]

Acyl-CoA Oxidases (ACOX)

Acyl-CoA oxidases catalyze the first and rate-limiting step of peroxisomal β-oxidation. Clofibrate is a well-known inducer of peroxisome proliferation and, consequently, increases the activity of ACOX. Studies have shown that clofibrate treatment leads to increased peroxisomal fatty acyl-CoA oxidase activity in rat liver.[3]

Quantitative Data: Enzyme Activity Modulation

| Enzyme | Treatment | Tissue/Cell Type | Fold Change in Activity/Expression | Reference |

| Acyl-CoA Synthetase | Clofibric Acid | Rat Liver Microsomes | ~3-fold increase | |

| Microsomal Palmitoyl-CoA Chain Elongation | Clofibric Acid | Rat Liver | 2.3-fold increase | |

| Stearoyl-CoA Desaturation | Clofibric Acid | Rat Liver | 4.8-fold increase | |

| Carnitine Palmitoyltransferase | Clofibrate | Rat Liver | Increased | [2] |

| Carnitine Palmitoyltransferase | Clofibrate | Rat Gastrocnemius Muscle | Decreased | [2] |

| Acyl-CoA Oxidase | Clofibrate | Rat Liver | Increased | [3] |

| Lipoprotein Lipase | Clofibrate | Human Plasma | Significantly increased | [4] |

Signaling Pathway and Experimental Workflows

PPARα Signaling Pathway

The activation of PPARα by this compound initiates a cascade of events leading to the regulation of lipid metabolism.

Experimental Workflow: Luciferase Reporter Assay for PPARα Activation

This workflow outlines the key steps in a luciferase reporter assay to quantify the activation of PPARα by a test compound like this compound.

Experimental Protocols

Scintillation Proximity Assay (SPA) for PPARα Ligand Binding

This method provides a high-throughput means to measure the binding of a radiolabeled ligand to the PPARα receptor without the need for a separation step.

Materials:

-

[3H]-labeled PPARα agonist (radioligand)

-

Purified PPARα ligand-binding domain (LBD)

-

SPA beads (e.g., protein A-coated PVT SPA beads)

-

Anti-His tag antibody (if the LBD is His-tagged)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM EDTA, 1 mM DTT)

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Bead-Antibody-Receptor Complex Formation:

-

Incubate the protein A-coated SPA beads with the anti-His tag antibody.

-

Add the His-tagged PPARα LBD and incubate to allow binding.

-

-

Binding Reaction:

-

In the microplate, combine the bead-antibody-receptor complex with varying concentrations of the unlabeled test compound (e.g., this compound) and a fixed concentration of the [3H]-labeled PPARα agonist.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the scintillation counts in the microplate using a suitable counter. The proximity of the radioligand to the scintillant in the beads upon binding results in light emission.

-

-

Data Analysis:

-

Plot the scintillation counts against the concentration of the unlabeled competitor.

-

Determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the radioligand.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Fluorometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This assay measures the activity of ACOX by detecting the production of hydrogen peroxide (H2O2), a byproduct of the ACOX-catalyzed reaction.[5][6]

Materials:

-

Lauroyl-CoA (substrate)

-

Horseradish peroxidase (HRP)

-

4-Hydroxyphenylacetic acid (or another suitable fluorogenic HRP substrate)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Cell or tissue homogenates

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer, HRP, and 4-hydroxyphenylacetic acid.

-

-

Assay Initiation:

-

Add the cell or tissue homogenate to the reaction mixture.

-

Initiate the reaction by adding the substrate, lauroyl-CoA.

-

-

Measurement:

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the oxidized product of 4-hydroxyphenylacetic acid. The rate of fluorescence increase is proportional to the rate of H2O2 production and thus to the ACOX activity.

-

-

Data Analysis:

-

Calculate the ACOX activity based on a standard curve generated with known concentrations of H2O2.

-

Radiometric Assay for Acyl-CoA Synthetase (ACS) Activity

This assay quantifies ACS activity by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[7]

Materials:

-

[14C]- or [3H]-labeled fatty acid (e.g., oleic acid)

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Bovine serum albumin (BSA)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Cell or tissue lysates

-

Scintillation counter

-

Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane/1 M H2SO4)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, ATP, CoA, MgCl2, and the radiolabeled fatty acid complexed with BSA.

-

-

Assay Initiation:

-

Add the cell or tissue lysate to the reaction mixture to start the enzymatic reaction.

-

Incubate at the optimal temperature for the enzyme.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an acidic solution.

-

Extract the unreacted fatty acids into an organic phase, leaving the water-soluble acyl-CoA in the aqueous phase.

-

-

Measurement:

-

Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabeled acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

-

Conclusion

This compound plays a pivotal role in the regulation of lipid metabolism primarily through its action as a PPARα agonist. This activation leads to a coordinated transcriptional response that enhances the capacity of cells to catabolize fatty acids. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of this compound and to explore the broader implications of PPARα activation in health and disease. Further research is warranted to elucidate the precise binding kinetics of this compound with PPARα and its direct effects on the kinetic parameters of key lipid-metabolizing enzymes to provide a more complete picture of its mechanism of action.

References

- 1. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paradoxical effects of clofibrate on liver and muscle metabolism in rats. Induction of myotonia and alteration of fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of clofibrate, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Metabolic Modulator: A Technical Guide to the Discovery and History of Clofibroyl-CoA Research

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological investigation of Clofibroyl-CoA has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the pivotal role of this molecule in the study of lipid metabolism and peroxisome proliferation, featuring detailed experimental protocols, quantitative data, and novel pathway visualizations.

This compound, the coenzyme A (CoA) thioester of clofibric acid, is the biologically active form of the hypolipidemic drug clofibrate (B1669205). Its study has been instrumental in elucidating the mechanisms of action of the fibrate class of drugs and has significantly advanced our understanding of peroxisome proliferator-activated receptors (PPARs). This guide traces the history of this compound research from its theoretical inception to its use as a critical tool in molecular biology and pharmacology.

Discovery and Early Research

The journey into the significance of this compound began with the broader investigation of how peroxisome proliferators, like clofibrate, exert their effects on lipid metabolism. A key hypothesis emerged that these compounds must first be activated to their corresponding coenzyme A thioesters to initiate a biological response. This led to the chemical synthesis of this compound to test this theory directly.

One of the earliest and most significant reports detailing the use and, implicitly, the synthesis of this compound for experimental purposes, can be traced back to the work of Berge and colleagues in 1987 .[1] Their research focused on a cytosolic this compound hydrolase, an enzyme responsible for the hydrolysis of this compound. The study demonstrated that the activity of this hydrolase was significantly induced in rats treated with clofibrate, suggesting a dynamic regulation of this compound levels within the cell.[1] This provided strong evidence for the in vivo formation and importance of this compound.

Core Mechanisms of Action

Subsequent research solidified the central role of this compound in mediating the effects of clofibrate. Two primary mechanisms of action have been extensively studied: the allosteric inhibition of acetyl-CoA carboxylase (ACC) and the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Inhibition of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase is the rate-limiting enzyme in the biosynthesis of fatty acids. The inhibition of this enzyme by this compound leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase I (CPT1). The reduction in malonyl-CoA levels consequently disinhibits CPT1, leading to increased mitochondrial fatty acid oxidation.

Activation of PPARα

This compound, along with clofibric acid, acts as a ligand for PPARα, a nuclear receptor that functions as a transcription factor. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in lipid metabolism, including those responsible for fatty acid uptake, binding, and oxidation within peroxisomes and mitochondria.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and its parent compound, clofibric acid.

| Parameter | Compound | System | Value | Reference |

| This compound Hydrolase Induction | Clofibrate (0.3% w/w in diet) | Rat Liver Cytosol | 3.5-fold increase | [1] |

| Clofibrate (0.3% w/w in diet) | Rat Liver Mitochondria | 1.7-fold increase | [1] | |

| Clofibrate (0.3% w/w in diet) | Rat Liver Light Mitochondria | 1.5-fold increase | [1] |

Note: Specific Ki, IC50, and EC50 values for the direct interaction of synthesized this compound with its targets are not consistently reported in the foundational literature, which often focused on the effects of the parent drug, clofibrate.

Experimental Protocols

This section provides detailed methodologies for key experiments central to this compound research.

Synthesis of this compound

While the original synthesis protocol is not explicitly detailed in many early publications, a common and effective method for the synthesis of acyl-CoA esters, adaptable for this compound, involves the activation of the corresponding carboxylic acid (clofibric acid) using 1,1'-carbonyldiimidazole (B1668759) (CDI).

Materials:

-

Clofibric acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Coenzyme A (free acid)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Reverse-phase high-performance liquid chromatography (HPLC) system

Protocol:

-

Activation of Clofibric Acid: Dissolve clofibric acid in anhydrous THF. Add CDI in a dropwise manner while stirring under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to proceed at room temperature for 1-2 hours to form the clofibroyl-imidazolide intermediate.

-

Thioester Formation: In a separate flask, dissolve Coenzyme A in a sodium bicarbonate solution. Add the freshly prepared clofibroyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

-

Reaction Monitoring and Quenching: Monitor the reaction progress by HPLC. Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 3-4.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR and mass spectrometry.

Measurement of this compound Hydrolase Activity

This protocol is adapted from the method described by Berge et al. (1987).[1]

Materials:

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Tissue homogenate (e.g., liver cytosol)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and DTNB solution.

-

Enzyme Addition: Add a specific amount of the tissue homogenate (containing the hydrolase) to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) for a pre-incubation period to establish a baseline.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 5-thio-2-nitrobenzoate anion resulting from the reaction of the released Coenzyme A with DTNB.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 5-thio-2-nitrobenzoate.

Visualizing the Molecular Environment

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows in this compound research.

Caption: Chemical synthesis workflow for this compound.

Caption: PPARα signaling pathway activated by this compound.

Caption: Mechanism of ACC inhibition by this compound.

References

The Profound Influence of Clofibroyl-CoA on Hepatocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of clofibroyl-CoA, the active metabolite of the lipid-lowering drug clofibrate (B1669205), on gene expression in hepatocytes. By elucidating the intricate signaling pathways and transcriptional networks modulated by this compound, we aim to equip researchers and drug development professionals with a comprehensive understanding of its mechanism of action, species-specific effects, and potential therapeutic applications.

Core Mechanism of Action: PPARα Agonism

This compound primarily exerts its effects by acting as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a key transcriptional regulator of lipid and glucose metabolism.[1][2][3][4] Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[4]

The activation of PPARα initiates a cascade of events that collectively enhance fatty acid catabolism and reduce lipid accumulation in the liver. This includes the upregulation of genes involved in fatty acid uptake, intracellular transport, and mitochondrial and peroxisomal β-oxidation.[4][5][6]

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative changes in the expression of key genes in hepatocytes following treatment with clofibric acid, the precursor to this compound. These data, derived from microarray and other gene expression analyses, highlight the significant impact of this compound on various metabolic pathways.

Table 1: Upregulated Genes in Hepatocytes Following Clofibric Acid Treatment

| Gene | Function | Species | Fold Change / Observation | Reference |

| Acyl-CoA oxidase (ACO) | Peroxisomal β-oxidation | Rat | Upregulated | [4] |

| Carnitine palmitoyltransferase 1 (CPT1) | Mitochondrial β-oxidation | Rat | Upregulated | [4] |

| L-Fatty acid binding protein (L-FABP) | Fatty acid transport | Rodent, Human | Upregulated | [1][7] |

| Cytochrome P450 4A (CYP4A) | Fatty acid ω-hydroxylation | Rodent | Upregulated | [7] |

| δ3,δ2-enoyl-CoA isomerase | Fatty acid metabolism | Rat | Upregulated | [8] |

| Ornithine aminotransferase | Amino acid metabolism | Rat | > 10 | [8] |

| Histidine decarboxylase | Histamine synthesis | Rat | > 10 | [8] |

| Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | β-oxidation | Rat | > 10 | [8] |

| 3-ketoacyl-CoA thiolase | β-oxidation | Rat | > 10 | [8] |

| Apolipoprotein A-IV | Lipid transport | Rat | > 10 | [8] |

| Cytochrome P450 3A9 | Xenobiotic metabolism | Rat | > 10 | [8] |

| Cytochrome P450 4A10 | Fatty acid metabolism | Rat | > 10 | [8] |

| Insulin-induced gene 1 (Insig-1) | SREBP processing inhibition | Rat | Increased | [2] |

| Insulin-induced gene 2a (Insig-2a) | SREBP processing inhibition | Rat | Increased | [2] |

| Palmitoyl-CoA chain elongation (PCE) | Fatty acid elongation | Rat | Increased | [9] |

Table 2: Downregulated Genes in Hepatocytes Following Clofibric Acid Treatment

| Gene | Function | Species | Fold Change / Observation | Reference |

| SREBP-2 (nuclear) | Cholesterol synthesis regulation | Rat | Decreased abundance | [2] |

| HMG-CoA reductase | Cholesterol synthesis | Rat | Reduced mRNA | [2] |

| LDL receptor | Cholesterol uptake | Rat | Reduced mRNA | [2] |

| SREBP-1c | Fatty acid synthesis regulation | Not specified | Downregulated | [4] |

| Genes involved in apoptosis | Apoptosis | Rodent | Down-regulated | [7] |

Key Signaling Pathways Modulated by this compound

The interaction of this compound with hepatocytes triggers a complex interplay of signaling pathways, primarily revolving around PPARα activation and its downstream consequences.

PPARα Signaling Pathway

The central mechanism of this compound action is the activation of the PPARα signaling pathway. The following diagram illustrates this process.

SREBP-2 Pathway Inhibition

In addition to activating PPARα, clofibric acid has been shown to indirectly inhibit the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which plays a crucial role in cholesterol biosynthesis.

Experimental Protocols

A variety of experimental approaches have been employed to investigate the effects of this compound on hepatocyte gene expression. Below are detailed methodologies for key experiments cited in the literature.

Primary Hepatocyte Culture and Treatment

-

Isolation of Hepatocytes: Primary hepatocytes are isolated from the livers of experimental animals (e.g., rats, mice) or from human liver tissue via a two-step collagenase perfusion technique.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium, such as Williams' Medium E, supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.

-

Treatment: After an initial attachment period, the culture medium is replaced with a serum-free medium containing clofibric acid at a specified concentration (e.g., 0.29% or 0.54% for in vivo studies in rats).[8] Control cells are treated with the vehicle (e.g., DMSO). The treatment duration typically ranges from 24 to 72 hours.

Gene Expression Analysis

1. RNA Extraction:

-

Total RNA is extracted from cultured hepatocytes or liver tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA quality and quantity are assessed using spectrophotometry (A260/A280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

2. Microarray Analysis:

-

Sample Preparation: Biotin-labeled cRNA is synthesized from the extracted total RNA using an in vitro transcription (IVT) reaction.

-

Hybridization: The labeled cRNA is fragmented and hybridized to a species-specific microarray chip (e.g., Affymetrix GeneChip) for a defined period (e.g., 16 hours) at a specific temperature (e.g., 45°C).

-

Washing and Staining: The microarray chip is washed and stained with streptavidin-phycoerythrin to detect the hybridized cRNA.

-

Scanning and Data Analysis: The chip is scanned using a high-resolution scanner, and the signal intensities for each probe set are quantified. The raw data is then normalized, and statistical analysis (e.g., empirical Bayes procedure) is performed to identify differentially expressed genes.[7]

3. Real-Time Quantitative PCR (RT-qPCR):

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a labeled probe.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines the typical workflow for studying the effects of this compound on hepatocyte gene expression.

Species-Specific Differences

It is crucial to note that the effects of clofibric acid on hepatocyte gene expression can vary significantly between species. For instance, genes involved in peroxisome proliferation and cell proliferation are upregulated in rodents but not in humans.[7] Conversely, an upregulation of hepatocyte nuclear factor 1 alpha (HNF1α) by clofibric acid was observed only in human hepatocyte cultures.[7] These species-specific differences underscore the importance of using appropriate models in preclinical studies and cautiously extrapolating findings from animal models to humans.

Conclusion

This compound is a powerful modulator of hepatocyte gene expression, primarily through its action as a PPARα agonist. This leads to a coordinated upregulation of genes involved in fatty acid catabolism and a downregulation of genes involved in lipid synthesis. The detailed understanding of these molecular mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of fibrates and other PPARα agonists as therapeutic agents for dyslipidemia and other metabolic disorders. The species-specific responses highlight the need for careful consideration of model systems in translational research. This guide provides a foundational resource for scientists and researchers working to further unravel the complex effects of this compound and harness its therapeutic potential.

References

- 1. Regulation of liver fatty acid binding protein expression by clofibrate in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of PPARalpha lowers synthesis and concentration of cholesterol by reduction of nuclear SREBP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-induced expression of peroxisome proliferator-activated receptor alpha and activation of fatty acid oxidation enzymes in fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implications of a peroxisome proliferator-activated receptor alpha (PPARα) ligand clofibrate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid regulation of hepatic gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of clofibric acid on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver Gene Expression Profiles of Rats Treated with Clofibric Acid: Comparison of Whole Liver and Laser Capture Microdissected Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation by carbohydrate and clofibric acid of palmitoyl-CoA chain elongation in the liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Clofibroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Clofibroyl-CoA, a critical tool for studying lipid metabolism and the molecular mechanisms of fibrate drugs. The synthesis is based on the widely used mixed anhydride (B1165640) method. Additionally, this document outlines the key signaling pathway influenced by this compound's precursor, clofibric acid, through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), providing context for its biological significance.

Introduction